Damnacanthal-d3

Cancer Research Cytotoxicity Natural Product Derivatives

Damnacanthal-d3 is the essential trideuterated internal standard for accurate LC-MS/MS quantification of damnacanthal in complex biological matrices. Unlike structural analogs, its near-identical physicochemical properties—extraction recovery, ionization efficiency, and retention time—correct for variable matrix effects and ensure reliable pharmacokinetic profiling. Ideal for ADME studies, metabolic stability assays, and IND-enabling bioanalysis under FDA/ICH guidelines.

Molecular Formula C₁₆H₇D₃O₅
Molecular Weight 285.27
Cat. No. B1152581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDamnacanthal-d3
Synonyms9,10-Dihydro-3-hydroxy-1-methoxy-9,10-dioxo-2-anthracenecarboxaldehyde-d3;  9,10-Dihydro-3-hydroxy-1-methoxy-9,10-dioxo-2-anthraldehyde-d3;  3-Hydroxy-1-methoxy-2-anthraquinonecarboxaldehyde-d3; 
Molecular FormulaC₁₆H₇D₃O₅
Molecular Weight285.27
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Damnacanthal-d3: Deuterated Anthraquinone Standard for Precise Bioanalytical Quantification in Pharmacokinetic and Metabolic Research


Damnacanthal-d3 is a trideuterated isotopologue of the naturally occurring anthraquinone damnacanthal, isolated from the roots of Morinda citrifolia (noni) [1]. It is characterized by the substitution of three hydrogen atoms with deuterium within the 1-methoxy group, yielding a molecular formula of C₁₆H₇D₃O₅ and a molecular weight of 285.27 g/mol . As an isotopically labeled internal standard, it is specifically designed for use in liquid chromatography-mass spectrometry (LC-MS) assays to enable the accurate quantification of the unlabeled parent compound, damnacanthal, in complex biological matrices [2].

Damnacanthal-d3: Why Non-Isotopic Internal Standards Compromise Data Integrity in LC-MS/MS Quantification of Damnacanthal


Generic substitution in bioanalytical workflows, particularly the use of structural analogs or non-isotopic internal standards, fails to provide the necessary analytical rigor for accurate quantification. The unique challenge lies in compensating for variable matrix effects and extraction recoveries inherent to complex biological samples. Unlike a structural analog, Damnacanthal-d3 exhibits near-identical physicochemical behavior—including extraction recovery, ionization efficiency in the mass spectrometer source, and chromatographic retention time—to its unlabeled counterpart, damnacanthal [1]. This co-elution and matched ionization response are critical for correcting signal suppression or enhancement caused by matrix components, a level of accuracy that a non-isotopic standard cannot reliably achieve [2]. This fundamental requirement underpins the necessity for Damnacanthal-d3 in any study demanding precise pharmacokinetic or metabolic profiling of damnacanthal.

Damnacanthal-d3 Quantified Differentiation: A Comparator-Based Evidence Guide for Scientific Procurement


Superior Cytotoxic Potency of Damnacanthal Compared to Nordamnacanthal in Breast and Leukemia Cancer Cell Lines

In a direct head-to-head study evaluating the cytotoxicity of naturally occurring anthraquinones, the parent compound damnacanthal exhibited significantly greater potency than its close structural analog nordamnacanthal against both MCF-7 breast cancer and K-562 leukemia cell lines [1].

Cancer Research Cytotoxicity Natural Product Derivatives

Deuterated Internal Standard Superiority for Correcting LC-MS/MS Matrix Effects in Damnacanthal Quantification

Deuterated internal standards, such as Damnacanthal-d3, are acknowledged as the gold standard for LC-MS/MS quantification due to their ability to minimize variability from matrix effects, a critical source of error not effectively controlled by structural analogs [1].

Bioanalysis Pharmacokinetics Method Validation

Defined Mass Spectrometric Distinction Between Damnacanthal and Damnacanthal-d3 for Selective Detection

The incorporation of three deuterium atoms in Damnacanthal-d3 results in a distinct and stable mass shift of +3 Da relative to the unlabeled parent compound, damnacanthal . This mass difference is the fundamental physical property that enables their selective and simultaneous detection by mass spectrometry.

Mass Spectrometry Analytical Chemistry Isotopic Labeling

Optimal Applications for Damnacanthal-d3: From Preclinical Pharmacokinetics to Metabolic Pathway Elucidation


Accurate Pharmacokinetic (PK) Profiling of Damnacanthal in Preclinical Models

In preclinical studies, Damnacanthal-d3 is essential for establishing the absorption, distribution, metabolism, and excretion (ADME) profile of damnacanthal. By spiking known quantities of Damnacanthal-d3 into plasma or tissue samples, analysts can correct for variable extraction recovery and matrix-induced ion suppression/enhancement during LC-MS/MS analysis. This ensures that the calculated plasma concentration-time curves and derived PK parameters (e.g., Cmax, Tmax, AUC, half-life) for damnacanthal are precise and reliable, a prerequisite for dose selection and efficacy correlation [1].

Investigation of Damnacanthal Metabolism and Metabolite Identification in vitro and in vivo

The use of Damnacanthal-d3 as a co-eluting internal standard is critical in metabolic stability assays and metabolite profiling studies. In microsomal or hepatocyte incubations, or in samples from treated animals, it enables the accurate quantitation of the parent drug's depletion over time, from which intrinsic clearance can be calculated. Furthermore, its use allows for a more confident semi-quantitative assessment of metabolite formation by providing a consistent reference point to correct for analytical variability across samples [1].

Development and Validation of Bioanalytical Methods for Damnacanthal in Support of Regulatory Submissions

For any translational research involving damnacanthal that may lead to an Investigational New Drug (IND) application, robust and validated bioanalytical methods are mandatory. Damnacanthal-d3 is the preferred internal standard to fulfill regulatory guidelines (e.g., FDA, ICH) for bioanalytical method validation [1]. Its use directly contributes to demonstrating the method's accuracy, precision, selectivity, and stability, thereby minimizing the risk of assay failure and ensuring data integrity for regulatory review [2].

Technical Documentation Hub

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